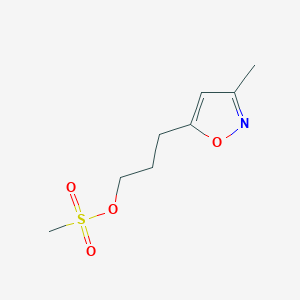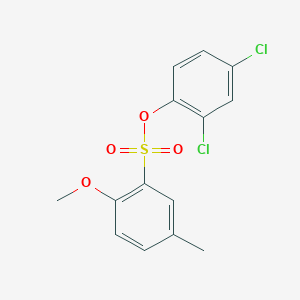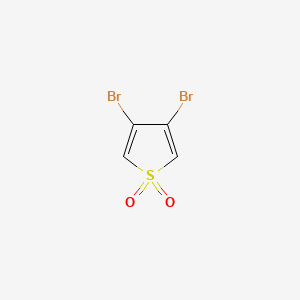![molecular formula C12H14ClN3OS B12115038 1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]- CAS No. 928000-65-1](/img/structure/B12115038.png)
1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure is as follows:
- It exists in the 1,3,4-oxadiazole regioisomeric form.
- These oxadiazoles have found applications in various fields, including material science, medicinal chemistry, and high-energy materials .
1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-: is a heterocyclic organic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
- One synthetic route involves the cyclization of vicinal bisoximes at temperatures above 100 °C using metal hydroxides, resulting in the formation of 1,3,4-oxadiazole .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using suitable reagents and conditions.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., thionyl chloride).
- Major products formed depend on the specific reaction conditions and substituents present.
1,3,4-Oxadiazole-2-propanamine: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Medicinal Applications: This compound has been explored for its potential as an anticancer, vasodilator, anticonvulsant, and antidiabetic agent.
Material Science: It can serve as a building block for designing new materials.
High-Energy Materials: Due to its energetic behavior, it may find use in explosives or propellants.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- For example, in anticancer research, it might interact with cellular targets involved in tumor growth or apoptosis.
Comparison with Similar Compounds
- Its uniqueness lies in its specific substituents and potential applications.
1,3,4-Oxadiazole-2-propanamine: can be compared with other oxadiazoles, such as 1,2,5-oxadiazole (furazan) and 1,2,4-oxadiazole.
Remember that this compound’s properties and applications are still an active area of research, and further studies may reveal additional insights
Properties
CAS No. |
928000-65-1 |
|---|---|
Molecular Formula |
C12H14ClN3OS |
Molecular Weight |
283.78 g/mol |
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C12H14ClN3OS/c13-10-5-3-9(4-6-10)8-18-12-16-15-11(17-12)2-1-7-14/h3-6H,1-2,7-8,14H2 |
InChI Key |
WMWWUILVQYHYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)CCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)

![Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12114978.png)
![Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12114981.png)


![5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)
![6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12115005.png)
![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
